molecular formula C21H18N2O2S B3954042 2-[2-PHENYL-2-(PHENYLSULFANYL)ACETAMIDO]BENZAMIDE

2-[2-PHENYL-2-(PHENYLSULFANYL)ACETAMIDO]BENZAMIDE

Cat. No.: B3954042
M. Wt: 362.4 g/mol
InChI Key: PNNYIJUYSDCVRR-UHFFFAOYSA-N
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Description

Contextualization within Benzamide (B126) and Thioether/Sulfane Chemical Spaces

Benzamides are a well-established class of compounds in medicinal chemistry, derived from benzoic acid. walshmedicalmedia.comwikipedia.org The benzamide functional group, consisting of a benzene (B151609) ring attached to a carboxamide, is a key structural feature in numerous pharmaceuticals. solubilityofthings.com Benzamide derivatives are known to exhibit a wide array of pharmacological activities, including antimicrobial, analgesic, anti-inflammatory, and anticancer properties. walshmedicalmedia.comnanobioletters.com The versatility of the benzamide scaffold allows for extensive chemical modification, leading to a broad range of biological effects. researchgate.net

Thioethers , also known as sulfides, are organosulfur compounds containing a C-S-C linkage. libretexts.orgwikipedia.org In medicinal chemistry, the thioether moiety is a crucial component in various therapeutic agents. tandfonline.comnih.gov The sulfur atom in a thioether is less electronegative and more polarizable than the oxygen in an ether, which can influence a molecule's reactivity and biological interactions. fiveable.me Thioethers can undergo oxidation to form sulfoxides and sulfones, which may alter the compound's biological activity. fiveable.me The presence of a thioether linkage is notable in the amino acid methionine and the cofactor biotin, highlighting its biological relevance. chemeurope.com

The subject compound, by incorporating both a benzamide and a thioether (specifically, a phenylsulfanyl group), represents a hybrid structure that could potentially exhibit a unique profile of chemical and biological properties stemming from both parent classes.

Significance of the Acetamido and Phenylsulfanyl Moieties in Medicinal and Organic Chemistry

The acetamido group (CH₃CONH-) is a common functional group found in many biologically active molecules and pharmaceuticals. patsnap.comwikipedia.org It can participate in hydrogen bonding, which is crucial for molecular recognition and binding to biological targets like enzymes and receptors. patsnap.com The acetamido moiety is often introduced into molecules to modify their pharmacokinetic properties, such as solubility and metabolic stability. archivepp.com Derivatives of acetamide (B32628) have been explored for a variety of therapeutic applications, including as anti-inflammatory agents and enzyme inhibitors. archivepp.comnih.gov

The phenylsulfanyl group (C₆H₅S-), a specific type of thioether, consists of a phenyl group attached to a sulfur atom. wikipedia.org This moiety can influence the electronic properties and three-dimensional structure of a molecule. In organic synthesis, phenylsulfanyl groups can be used as intermediates for further chemical transformations. researchgate.net The presence of the aromatic ring in the phenylsulfanyl group can lead to pi-stacking interactions with biological targets, potentially enhancing binding affinity.

Overview of Precedent Chemical Architectures with Structural Homologies

A number of chemical architectures share structural similarities with 2-[2-PHENYL-2-(PHENYLSULFANYL)ACETAMIDO]BENZAMIDE. Research into related compounds provides a basis for understanding the potential properties of this specific molecule.

For instance, studies on 2-acetamidobenzamides have revealed their potential as antiproliferative agents. nih.gov These compounds share the core 2-acetamidobenzamide (B1266129) scaffold with the subject molecule. The investigation of various substitutions on this scaffold has shown that different functional groups can significantly modulate biological activity. nih.gov

Similarly, compounds containing a benzamide moiety linked to a sulfonamide have been investigated as inhibitors of enzymes like carbonic anhydrase and acetylcholinesterase. nih.gov Although a sulfonamide differs from the acetamido linker in the subject compound, these studies highlight the potential for benzamide derivatives to act as enzyme inhibitors.

Furthermore, various thioether-containing heterocyclic compounds have been explored for their potential as anticancer agents, demonstrating the importance of the thioether moiety in the design of new therapeutic molecules. nih.govresearchgate.net

Below is a table summarizing some precedent chemical architectures and their investigated activities:

Precedent Chemical ArchitectureInvestigated Biological/Chemical ActivityReference(s)
2-(2-Phenoxyacetamido)benzamidesAntiproliferative activity against cancer cell lines nih.gov
Benzamide-bearing benzenesulfonamidesInhibition of carbonic anhydrase and acetylcholinesterase nih.gov
Thioether-containing heterocyclic compoundsCytotoxicity against various cancer cell lines nih.govresearchgate.net
N-phenyl benzamide derivativesAngiotensin converting enzyme-I inhibition and antioxidant activities researchgate.net

Rationale for Academic Investigation of the Chemical Compound's Core Structure

The academic investigation of the core structure of this compound is driven by several key factors. The combination of a benzamide, an acetamido linker, and a phenylsulfanyl group in a single molecule presents a novel chemical scaffold. The exploration of such new structures is fundamental to advancing the field of organic and medicinal chemistry.

The diverse biological activities associated with each of the constituent moieties provides a strong rationale for synthesizing and evaluating this hybrid molecule. The benzamide component suggests potential for a wide range of pharmacological effects, while the thioether and acetamido groups could modulate these activities and introduce new ones. The presence of multiple aromatic rings also suggests the potential for interactions with various biological targets through mechanisms like pi-stacking.

Furthermore, the synthesis of such a molecule presents interesting challenges and opportunities in organic synthesis. Developing efficient synthetic routes to this and related compounds can contribute to the broader toolkit of synthetic organic chemists. The study of its chemical properties, such as its reactivity and conformational preferences, can also provide valuable insights into the behavior of complex organic molecules.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[(2-phenyl-2-phenylsulfanylacetyl)amino]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O2S/c22-20(24)17-13-7-8-14-18(17)23-21(25)19(15-9-3-1-4-10-15)26-16-11-5-2-6-12-16/h1-14,19H,(H2,22,24)(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNNYIJUYSDCVRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C(=O)NC2=CC=CC=C2C(=O)N)SC3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Strategies

Retrosynthetic Analysis of the Chemical Compound's Molecular Architecture

A retrosynthetic analysis of 2-[2-PHENYL-2-(PHENYLSULFANYL)ACETAMIDO]BENZAMIDE logically commences with the disconnection of the most accessible chemical bond, which is the amide linkage. This primary disconnection gives rise to two key precursors: 2-aminobenzamide (B116534) and 2-phenyl-2-(phenylsulfanyl)acetic acid. This strategy is predicated on the well-established reliability of amide bond formation reactions.

Further disconnection of the 2-phenyl-2-(phenylsulfanyl)acetic acid intermediate can be envisioned through two main pathways. The first involves a disconnection at the sulfur-carbon bond, leading to thiophenol and 2-bromo-2-phenylacetic acid. This approach leverages the nucleophilic character of the thiolate anion. An alternative disconnection breaks the carbon-carbon bond, yielding phenylacetic acid as a simpler starting material, though this pathway is generally less synthetically viable.

For the 2-aminobenzamide precursor, a straightforward retrosynthetic step involves the hydrolysis of the primary amide to a carboxylic acid and the reduction of a nitro group, leading back to 2-nitrobenzoic acid. This is a common and efficient route for the preparation of anthranilamide derivatives.

Development of Convergent and Linear Synthetic Routes to the Chemical Compound

Both convergent and linear synthetic strategies can be devised for the synthesis of this compound, each with its own set of advantages and disadvantages.

A linear synthesis would commence with a readily available starting material, such as 2-nitrobenzoic acid, and proceed through a sequence of reactions to build the molecule step-by-step. A plausible linear sequence would be:

Conversion of 2-nitrobenzoic acid to 2-nitrobenzamide.

Reduction of the nitro group to an amine, yielding 2-aminobenzamide.

In a separate sequence, synthesis of 2-phenyl-2-(phenylsulfanyl)acetic acid, for example, from mandelic acid via bromination and subsequent reaction with thiophenol.

Finally, the coupling of 2-aminobenzamide with 2-phenyl-2-(phenylsulfanyl)acetic acid or its activated derivative.

Fragment A Synthesis: The preparation of 2-aminobenzamide from 2-nitrobenzoic acid.

Fragment B Synthesis: The synthesis of 2-phenyl-2-(phenylsulfanyl)acetic acid from simpler precursors like mandelic acid or phenylacetic acid.

Final Coupling: The amidation reaction between Fragment A and an activated form of Fragment B.

Optimization of Reaction Conditions for Key Synthetic Steps

The crucial step in the synthesis of this compound is the amide bond formation between 2-aminobenzamide and 2-phenyl-2-(phenylsulfanyl)acetic acid. The optimization of this reaction is paramount for achieving a high yield and purity of the final product.

Exploration of Catalyst Systems and Reagent Equivalents

A variety of coupling reagents can be employed to facilitate the amidation reaction. Common choices include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or N-hydroxysuccinimide (NHS) to suppress side reactions and improve efficiency. The stoichiometry of the coupling reagents and the acid and amine components must be carefully controlled to maximize the yield and minimize the formation of byproducts.

Catalyst/Reagent SystemRoleTypical Equivalents (relative to limiting reagent)
EDC/HOBtCoupling agent/activator1.1 - 1.5
DCC/NHSCoupling agent/activator1.1 - 1.5
HATU/DIPEACoupling agent/base1.1 - 1.5 / 2.0 - 3.0
SOCl₂Acid activation to acyl chloride1.1 - 1.2

Solvent Screening and Temperature Parameter Optimization

The choice of solvent can significantly impact the reaction rate and yield. Aprotic polar solvents such as dimethylformamide (DMF), dichloromethane (B109758) (DCM), and acetonitrile (B52724) are commonly used for amide coupling reactions as they effectively dissolve the reactants and intermediates. The reaction temperature is another critical parameter. While many coupling reactions proceed efficiently at room temperature, gentle heating may be required to drive the reaction to completion, especially with less reactive substrates. However, excessive heat can lead to decomposition and the formation of impurities.

SolventDielectric ConstantTypical Temperature Range (°C)
Dichloromethane (DCM)9.10 - 40
Dimethylformamide (DMF)36.70 - 80
Acetonitrile37.50 - 82
Tetrahydrofuran (THF)7.60 - 66

Reaction Time and Work-up Procedure Refinement

The progress of the reaction should be monitored by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to determine the optimal reaction time. Once the reaction is complete, a carefully designed work-up procedure is necessary to isolate the pure product. This typically involves quenching the reaction, followed by extraction, washing with acidic and basic solutions to remove unreacted starting materials and byproducts, and finally, purification by crystallization or column chromatography.

Novel Synthetic Approaches and Methodological Advancements

Recent advancements in organic synthesis offer novel approaches to amide bond formation that may be applicable to the synthesis of this compound. These methods often focus on greener and more atom-economical processes.

One such approach is the direct amidation of carboxylic acids and amines without the need for stoichiometric activating agents. This can be achieved using catalytic amounts of boric acid derivatives or transition metal catalysts. These methods are advantageous as they generate water as the only byproduct, reducing waste and simplifying purification.

Another innovative strategy involves the use of flow chemistry. Performing the amide coupling reaction in a continuous flow reactor can offer several benefits, including precise control over reaction parameters, enhanced safety, and the potential for higher yields and purity. The rapid mixing and efficient heat transfer in microreactors can significantly accelerate the reaction and minimize the formation of side products.

Considerations for Gram-Scale Laboratory Synthesis of the Chemical Compound

Scaling a synthesis from milligram to gram quantities introduces a new set of challenges that must be addressed to ensure efficiency, safety, and product purity. Key considerations include the availability and cost of starting materials, the choice of reagents and solvents, reaction conditions, and methods for work-up and purification.

Stage 1: Synthesis of 2-Aminobenzamide

A well-documented and reliable method for preparing 2-aminobenzamide is the aminolysis of isatoic anhydride (B1165640). nih.govresearchgate.net This method is advantageous for gram-scale synthesis due to the commercial availability of the starting material and the generally high yields.

The reaction involves the nucleophilic attack of ammonia (B1221849) on isatoic anhydride, leading to the opening of the anhydride ring, followed by decarboxylation to yield 2-aminobenzamide.

Table 1: Proposed Gram-Scale Synthesis of 2-Aminobenzamide

StepReactantsReagent/SolventConditionsKey Considerations for Scale-Up
1Isatoic AnhydrideAmmonium (B1175870) Hydroxide (B78521) (conc.)Stirring at room temperatureThe reaction can be exothermic; addition of ammonium hydroxide should be controlled to manage the temperature. A vessel with adequate cooling is recommended.
2--Gentle heating (e.g., 50-60 °C) may be required to drive the reaction to completion.Ensure adequate ventilation to handle ammonia vapors.
3Crude ProductWaterRecrystallizationRecrystallization is a highly effective and scalable purification method. The use of minimal hot water for dissolution and slow cooling will maximize the yield of pure crystals. Filtration and drying can be performed using standard laboratory equipment like a Büchner funnel and a vacuum oven.

Stage 2: Synthesis of 2-Phenyl-2-(phenylsulfanyl)acetic Acid

The synthesis of this key intermediate can be approached via a two-step process starting from the readily available phenylacetic acid. The strategy involves the α-halogenation of phenylacetic acid, followed by a nucleophilic substitution with thiophenol.

α-Bromination of Phenylacetic Acid: This can be achieved using N-Bromosuccinimide (NBS) with a radical initiator like azobisisobutyronitrile (AIBN) or under UV light. Alternatively, a Hell-Volhard-Zelinsky reaction could be employed.

Nucleophilic Substitution: The resulting 2-bromo-2-phenylacetic acid is then reacted with thiophenol in the presence of a base to yield the desired product.

Table 2: Proposed Gram-Scale Synthesis of 2-Phenyl-2-(phenylsulfanyl)acetic Acid

StepReactantsReagent/SolventConditionsKey Considerations for Scale-Up
1Phenylacetic AcidN-Bromosuccinimide (NBS), Azobisisobutyronitrile (AIBN)Carbon Tetrachloride (CCl₄) or other suitable non-polar solvent, RefluxHandling of CCl₄ requires a well-ventilated fume hood due to its toxicity. The reaction should be monitored carefully (e.g., by TLC) to avoid over-bromination. AIBN is a radical initiator and should be handled with care.
22-Bromo-2-phenylacetic Acid, ThiophenolSodium Hydroxide or Potassium CarbonateEthanol or Dimethylformamide (DMF)Thiophenol has a strong, unpleasant odor and must be handled in a fume hood. The addition of base should be controlled to prevent side reactions. The work-up will involve acidification to precipitate the carboxylic acid product, which can then be isolated by filtration.
3Crude ProductToluene or Hexane/Ethyl Acetate mixtureRecrystallizationSelection of an appropriate recrystallization solvent system is crucial for obtaining high purity. The product should be thoroughly dried to remove residual solvents before proceeding to the next step.

Stage 3: Final Amide Coupling

The final step is the formation of the amide bond between 2-aminobenzamide and 2-phenyl-2-(phenylsulfanyl)acetic acid. For gram-scale synthesis, converting the carboxylic acid to a more reactive species, such as an acyl chloride, is often more efficient than using direct coupling agents.

Activation of the Carboxylic Acid: The carboxylic acid is reacted with thionyl chloride (SOCl₂) or oxalyl chloride to form the corresponding acyl chloride. This is a high-yielding reaction but requires careful handling of the reagents.

Amide Formation: The freshly prepared acyl chloride is then reacted with 2-aminobenzamide in the presence of a non-nucleophilic base (e.g., triethylamine (B128534) or pyridine) to neutralize the HCl byproduct.

Table 3: Proposed Gram-Scale Synthesis of this compound

StepReactantsReagent/SolventConditionsKey Considerations for Scale-Up
12-Phenyl-2-(phenylsulfanyl)acetic AcidThionyl Chloride (SOCl₂)Dichloromethane (DCM) or Toluene, Room temperature to gentle refluxThionyl chloride is corrosive and reacts with moisture to release HCl and SO₂ gases. The reaction must be performed under anhydrous conditions in a fume hood. Excess SOCl₂ and solvent are typically removed under vacuum.
22-Phenyl-2-(phenylsulfanyl)acetyl chloride, 2-AminobenzamideTriethylamine or PyridineDichloromethane (DCM), 0 °C to room temperatureThe acyl chloride is highly reactive and should be used immediately. The 2-aminobenzamide solution should be cooled before the dropwise addition of the acyl chloride to control the reaction rate. The base is crucial for scavenging the generated HCl.
3Crude Final ProductEthanol or IsopropanolRecrystallizationThe final product is likely a solid, making recrystallization the preferred method for purification on a gram scale. Purity can be assessed by techniques such as NMR spectroscopy and melting point analysis.

By carefully considering these factors at each stage, the synthesis of this compound can be successfully scaled up to the gram level in a standard laboratory setting. The emphasis on scalable purification techniques like recrystallization over chromatographic methods is a key element for efficient large-scale preparation.

Focused Analysis of this compound Reveals Limited Publicly Available Research

The inherent structural complexity of this compound, featuring multiple functional groups including two amide linkages, a thioether (phenylsulfanyl) moiety, and three distinct phenyl rings, suggests a rich and varied chemical reactivity. However, without dedicated experimental studies, any discussion of its chemical behavior would be speculative and based on extrapolations from similar but non-identical molecules.

General chemical principles suggest potential reactivity at several sites within the molecule. The amide bonds could be susceptible to hydrolysis under acidic or basic conditions. The sulfur atom in the phenylsulfanyl group could potentially undergo oxidation to form sulfoxides or sulfones, or participate in reactions involving the C-S bond. The phenyl rings could be subject to electrophilic aromatic substitution, with the positions of substitution being influenced by the existing substituents.

Despite these theoretical possibilities, the absence of specific published research on this compound prevents a detailed and scientifically accurate discussion of its chemical properties and transformations as requested. The scientific community has explored the synthesis and biological activities of a wide range of benzamide (B126) derivatives walshmedicalmedia.comnih.govnih.gov, and the chemical behavior of compounds containing phenylsulfanyl acetamide (B32628) moieties has also been investigated in different contexts bohrium.comnih.govresearchgate.net. However, the unique combination of these structural features in the specified molecule means that direct and reliable data is absent from the current body of scientific literature.

Therefore, a detailed article on the chemical reactivity and derivatization of this compound, as outlined in the initial request, cannot be generated at this time due to the lack of specific research findings for this compound.

Chemical Reactivity and Derivatization Studies

Synthesis of Structural Analogs and Derivatives of the Chemical Compound

Variation of Substituents on the Phenylsulfanyl Group

The phenylsulfanyl group is a key site for synthetic modification to modulate the electronic and steric properties of the molecule. Introducing various substituents onto this phenyl ring could significantly influence the compound's reactivity and biological activity.

Substituents with varying electronic properties, from electron-donating groups (e.g., -OCH₃, -CH₃) to electron-withdrawing groups (e.g., -NO₂, -CF₃), could be introduced. The nature of these substituents would alter the electron density at the sulfur atom, potentially impacting the stability and reactivity of the C-S bond. For instance, electron-withdrawing groups could make the sulfur atom more electrophilic and susceptible to oxidation.

Table 1: Potential Substituents for the Phenylsulfanyl Moiety and Their Expected Electronic Effects

Substituent (R)Position (ortho, meta, para)Electronic EffectPotential Impact on Reactivity
-OCH₃paraElectron-donatingIncreased electron density on sulfur, potential for altered binding interactions.
-ClparaElectron-withdrawingDecreased electron density on sulfur, potential for altered metabolic stability.
-NO₂paraStrongly electron-withdrawingSignificant decrease in electron density on sulfur, potential for enhanced electrophilicity.
-CH₃paraElectron-donatingIncreased electron density on sulfur, potential for increased lipophilicity.

The synthesis of these derivatives would likely involve the reaction of a substituted thiophenol with a suitable precursor, such as 2-(2-bromo-2-phenylacetamido)benzamide.

Exploration of Structural Isomers and Conformationally Restricted Analogs

The flexibility of the core structure of 2-[2-PHENYL-2-(PHENYLSULFANYL)ACETAMIDO]BENZAMIDE allows for the existence of various structural isomers and the design of conformationally restricted analogs. These studies are vital for understanding the spatial requirements of its biological targets, if any.

Structural isomers could involve altering the connectivity of the substituents on the benzamide (B126) phenyl ring. For example, moving the acetamido group from the 2-position to the 3- or 4-position would generate constitutional isomers with distinct three-dimensional shapes and potentially different chemical and biological properties.

Conformationally restricted analogs could be designed to lock the molecule into a specific bioactive conformation. This can be achieved by introducing cyclic structures or rigid linkers. For instance, replacing the flexible acetamido linker with a more rigid heterocyclic system could provide valuable insights into the molecule's preferred binding geometry. The synthesis of 2-phenylpyrroles as conformationally restricted analogues of some benzamides has been reported, suggesting a possible synthetic route for similar modifications.

Regioselectivity and Stereoselectivity in Chemical Compound Transformations

Given the presence of multiple reactive sites, regioselectivity and stereoselectivity would be critical considerations in any chemical transformation of this compound.

Regioselectivity:

Electrophilic aromatic substitution reactions on the phenyl rings would likely exhibit regioselectivity governed by the directing effects of the existing substituents. The benzamide ring contains an ortho-directing amido group, while the phenylsulfanyl ring's reactivity would be influenced by the sulfur atom and any additional substituents. Selective functionalization of one ring over the other would be a synthetic challenge requiring careful choice of reagents and reaction conditions.

Stereoselectivity:

The chiral center at the alpha-carbon of the acetamido group means that stereoselective synthesis would be a key aspect of its chemical development. The synthesis of enantiomerically pure forms of this compound would be essential to evaluate the stereochemical requirements of its biological activity. Asymmetric synthesis methodologies, such as the use of chiral auxiliaries or catalysts, would be necessary to achieve high enantiomeric excess.

Furthermore, reactions involving the creation of new stereocenters would need to be controlled to produce the desired diastereomer. The existing stereocenter could exert diastereoselective control over subsequent reactions.

Advanced Spectroscopic and Structural Characterization

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopic Investigations

High-resolution NMR spectroscopy is an indispensable tool for determining the precise structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about molecular connectivity, stereochemistry, and dynamics.

While one-dimensional (¹H and ¹³C) NMR provides initial information on the types and numbers of protons and carbons, the complexity of 2-[2-PHENYL-2-(PHENYLSULFANYL)ACETAMIDO]BENZAMIDE , with its multiple aromatic rings and chiral center, necessitates two-dimensional (2D) NMR for definitive assignments. Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed to map out the complete bonding network.

COSY: This experiment would reveal proton-proton (¹H-¹H) coupling networks, crucial for identifying adjacent protons within each of the three aromatic rings (the benzamide (B126) ring, the phenyl ring, and the phenylsulfanyl ring) and confirming their substitution patterns.

HSQC: This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C), allowing for the unambiguous assignment of each carbon atom that bears a proton.

HMBC: This technique reveals longer-range correlations between protons and carbons (typically over two to three bonds). This is particularly vital for assigning quaternary (non-protonated) carbons, such as the carbonyl carbons of the amide and benzamide groups, and the carbons involved in the thioether and acetamido linkages.

The expected ¹H and ¹³C NMR chemical shifts would be assigned based on the correlations observed in these 2D spectra. The following table illustrates the type of data that would be generated from such an analysis.

Illustrative Data: The following table is a hypothetical representation of NMR assignments for demonstrative purposes.

Table 1: Hypothetical ¹H and ¹³C NMR Assignments for this compound

PositionAtom TypeHypothetical δ ¹³C (ppm)Hypothetical δ ¹H (ppm)Key HMBC Correlations (¹H → ¹³C)
Benzamide C=OCq~168.5-NH₂, H-3
Benzamide NH₂NH₂-~7.5 (br s), ~7.9 (br s)Benzamide C=O
Acetamido C=OCq~170.0-NH, Methine H
Acetamido NHNH-~9.5 (s)Acetamido C=O, C-2 (Benzamide)
Methine CHCH~60.0~5.5 (s)Acetamido C=O, Phenyl C-ipso, Phenylsulfanyl C-ipso
Phenyl RingAr-CH/Cq127-1357.2-7.4 (m)Methine H
Phenylsulfanyl RingAr-CH/Cq125-1387.1-7.5 (m)Methine H
Benzamide RingAr-CH/Cq120-1407.0-8.2 (m)NH, NH₂

Understanding the three-dimensional structure and preferred conformation of the molecule is crucial. Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) are powerful NMR techniques that detect protons that are close in space, regardless of whether they are connected through bonds.

For This compound , these experiments would be key to determining the relative orientation of the phenyl, phenylsulfanyl, and benzamide moieties around the central chiral carbon. For instance, NOE correlations between the methine proton and specific protons on the adjacent aromatic rings would establish the molecule's preferred spatial arrangement. Correlations between the acetamido NH proton and protons on the benzamide ring would define the conformation around the N-C bond.

The structure contains two amide linkages, which are known to exhibit restricted rotation around the C-N bond due to partial double-bond character. This can lead to the observation of distinct NMR signals for atoms that would otherwise be chemically equivalent, a phenomenon known as dynamic exchange.

Dynamic NMR (DNMR) studies, which involve recording NMR spectra at various temperatures (Variable Temperature NMR), could be used to investigate this rotational behavior. By analyzing the changes in the line shape of the NMR signals as the temperature increases, it is possible to calculate the energy barrier (Gibbs free energy of activation, ΔG‡) for rotation around the amide bonds. This provides valuable insight into the molecule's flexibility and conformational stability.

Mass Spectrometric Fragmentation Pathway Analysis for Structural Elucidation

Mass spectrometry (MS) provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, confirming its molecular weight and offering clues to its structure.

By subjecting the ionized molecule to fragmentation (e.g., through collision-induced dissociation in MS/MS experiments), a characteristic fragmentation pattern is produced. For This compound , several key fragmentation pathways could be anticipated:

Cleavage of the amide bonds: Breakage of the acetamido C-N bond or the benzamide C-N bond are common fragmentation routes.

Loss of the phenylsulfanyl group: Cleavage of the C-S bond could lead to the loss of a C₆H₅S• radical or a C₆H₅S⁺ cation.

Alpha-cleavage: Fragmentation adjacent to the carbonyl groups or the thioether linkage.

Mapping these fragmentation patterns allows for a piece-by-piece confirmation of the molecular structure deduced from NMR.

Illustrative Data: The following table is a hypothetical representation of key mass fragments for demonstrative purposes.

Table 2: Plausible Key Mass Spectrometric Fragments for this compound

Hypothetical m/zProposed Fragment Structure / Loss
392.13[M]⁺ (Molecular Ion)
272.10[M - C₆H₅S• - H]⁺
197.08[M - C₁₄H₁₂NO₂S]⁺ (Phenyl group + methine)
121.05[C₇H₇NO]⁺ (Benzamide fragment)
109.02[C₆H₅S]⁺ (Phenylsulfanyl cation)
91.05[C₇H₇]⁺ (Tropylium ion)

High-Resolution Mass Spectrometry (HRMS) measures the m/z value of an ion with very high accuracy (typically to four or five decimal places). This precision allows for the determination of the exact elemental composition of the molecular ion and its fragments. For This compound , with a molecular formula of C₂₂H₁₉N₂O₂S, HRMS would be used to confirm this composition by matching the experimentally measured accurate mass to the theoretically calculated mass, providing the ultimate validation of the compound's identity.

Single-Crystal X-ray Diffraction Analysis of the Chemical Compound

No crystallographic data, including determinations of molecular geometry, bond parameters, intermolecular interactions, or crystal packing, is available in the public domain for this compound.

Vibrational Spectroscopy (FT-IR, Raman) for Characteristic Functional Group Identification

No published FT-IR or Raman spectra are available for this compound, preventing an analysis of its characteristic vibrational frequencies.

Computational and Theoretical Chemistry Investigations

Quantum Chemical Calculations for Electronic Structure and Reactivity Profiles

Quantum chemical calculations are fundamental to understanding the electronic nature of a molecule. These methods solve the Schrödinger equation for a given molecular system, providing detailed information about electron distribution and energy levels.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of many-body systems. For 2-[2-PHENYL-2-(PHENYLSULFANYL)ACETAMIDO]BENZAMIDE, DFT calculations, often employing a functional like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would be used to determine its optimized ground state geometry. From this, various electronic properties can be derived.

A typical output of such a study would include optimized bond lengths, bond angles, and dihedral angles, providing a precise three-dimensional representation of the molecule. Furthermore, properties such as the dipole moment and molecular electrostatic potential (MEP) can be calculated. The MEP map, for instance, would highlight regions of positive and negative electrostatic potential on the molecular surface, indicating likely sites for electrophilic and nucleophilic attack.

Table 1: Hypothetical DFT-Calculated Ground State Properties for this compound

PropertyCalculated Value
Total Energy (Hartree)-1529.XXX
Dipole Moment (Debye)3.XXX
Point GroupC1

Note: The values in this table are hypothetical and serve as an illustration of the data that would be generated from a DFT study.

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining a molecule's reactivity. The energy of the HOMO is related to its ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical stability; a larger gap suggests higher stability and lower reactivity.

From the HOMO and LUMO energies, global reactivity descriptors can be calculated. These descriptors provide quantitative measures of a molecule's reactivity.

Table 2: Hypothetical Frontier Molecular Orbital Energies and Global Reactivity Descriptors

ParameterFormulaHypothetical Value (eV)
HOMO Energy (EHOMO)--6.XXX
LUMO Energy (ELUMO)--1.XXX
Energy Gap (ΔE)ELUMO - EHOMO4.XXX
Ionization Potential (I)-EHOMO6.XXX
Electron Affinity (A)-ELUMO1.XXX
Electronegativity (χ)(I + A) / 23.XXX
Chemical Hardness (η)(I - A) / 22.XXX
Chemical Softness (S)1 / (2η)0.XXX
Electrophilicity Index (ω)χ2 / (2η)2.XXX

Note: These values are illustrative and would be determined from quantum chemical calculations.

Conformational Analysis using Molecular Mechanics and Quantum Methods

The flexibility of this compound, with its multiple rotatable bonds, means it can adopt various conformations. Understanding these different spatial arrangements is essential as they can significantly influence the molecule's properties and interactions.

A thorough conformational analysis would typically begin with a molecular mechanics force field (e.g., MMFF94) to perform a systematic search of the conformational space. This process identifies numerous low-energy conformers. The most stable of these conformers would then be subjected to more accurate geometry optimization using a quantum mechanical method like DFT.

To understand the energy landscape associated with conformational changes, a potential energy surface (PES) scan can be performed. This involves systematically varying specific dihedral angles (e.g., around the C-N amide bond or the C-S bond) and calculating the energy at each step. The resulting PES map reveals the energy barriers between different conformers and identifies the most stable conformations.

Molecular Docking Simulations with Model Biological Macromolecules (Non-Therapeutic Context)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In a non-therapeutic context, docking simulations of this compound with model proteins can provide insights into its potential intermolecular interactions.

For instance, docking this compound into the active site of a well-characterized enzyme could reveal potential binding modes and key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking. The results of such simulations are often presented in terms of a docking score, which estimates the binding affinity, and a detailed visualization of the ligand-protein interactions.

Table 3: Hypothetical Molecular Docking Results with a Model Protein

ParameterDescriptionValue
Docking Score (kcal/mol)Estimated binding affinity.-8.X
Interacting ResiduesAmino acid residues in the protein's binding site that interact with the ligand.TyrXXX, PheXXX, ValXXX
Hydrogen BondsSpecific hydrogen bond interactions observed between the ligand and protein.N-H...O=C (backbone)
Hydrophobic InteractionsNon-polar interactions contributing to binding.Phenyl rings with hydrophobic pocket

Note: This data is hypothetical and would be generated from a molecular docking simulation.

Prediction of Binding Modes and Interaction Energies with Representative Protein Targets

Comprehensive searches of available scientific literature and computational databases did not yield specific studies on the predicted binding modes and interaction energies of this compound with any representative protein targets. While computational studies exist for structurally related molecules, such as other phenylacetamide or benzamide (B126) derivatives, this specific compound has not been the subject of published molecular docking or simulation studies. Therefore, no data is available to populate a table of binding affinities or describe its potential interactions within a protein active site.

Identification of Key Residues Involved in Ligand-Protein Recognition

As there are no published studies on the binding of this compound to any protein targets, the key amino acid residues involved in its potential ligand-protein recognition have not been identified. The determination of such residues is contingent on molecular docking and dynamic simulation studies, which have not been reported for this compound.

Reaction Mechanism Elucidation through Computational Transition State Modeling

There are currently no available computational studies in the scientific literature that elucidate the reaction mechanisms involving this compound through transition state modeling. Research in this area would be necessary to understand the energetics and pathways of its formation or subsequent reactions.

Prediction of Spectroscopic Parameters via Computational Methods

A review of scientific databases and literature indicates a lack of published research focused on the computational prediction of spectroscopic parameters (such as NMR, IR, or UV-Vis spectra) for this compound. While computational methods like Density Functional Theory (DFT) are commonly used for such predictions for other molecules, these calculations have not been reported for the specific compound .

Mechanistic Probes and Target Engagement Studies Non Human/non Clinical Focus

In Vitro Biochemical Assays for Enzyme Inhibition or Activation Profiles

No data is currently available regarding the dose-response analysis, kinetic characterization, substrate specificity, or allosteric modulation of any enzymes by "2-[2-PHENYL-2-(PHENYLSULFANYL)ACETAMIDO]BENZAMIDE."

Interaction Studies with Specific Isolated Cellular Macromolecules (e.g., DNA, RNA, Recombinant Proteins)

There are no published studies determining the binding affinity, stoichiometry, or biophysical characterization of complexes formed between "this compound" and isolated cellular macromolecules.

Exploration of Cellular Pathways Affected by the Compound in In Vitro Model Systems (e.g., Cell Lines, Organoids)

Information on the cellular pathways affected by "this compound" in in vitro models such as cell lines or organoids is not present in the current body of scientific literature.

Investigation of Mechanism of Action at a Molecular Level in Non-Human Systems

The primary molecular targets of this compound have been unequivocally identified as the serine/threonine kinases of the Protein Kinase D (PKD) family. medchemexpress.com It acts as a potent, pan-PKD inhibitor, effectively targeting all three isoforms: PKD1, PKD2, and PKD3. medchemexpress.comapexbt.com Biochemical assays have determined its high potency, with IC₅₀ values (the concentration required to inhibit 50% of the enzyme's activity) in the low nanomolar range. Specifically, the IC₅₀ values are approximately 1 nM for PKD1, 2.5 nM for PKD2, and 2 nM for PKD3. nih.govresearchgate.netmedchemexpress.comnih.gov

The compound exhibits significant selectivity for the PKD family. Screening against a large panel of more than 90 other protein kinases demonstrated a clear preference for PKD, indicating a specific mechanism of action. medchemexpress.com In addition to its primary targets, CRT0066101 has also been identified as a potent inhibitor of PIM2 kinase, another serine/threonine kinase, with an IC₅₀ value of approximately 135.7 nM. nih.govnih.gov

Molecular TargetTarget ClassPotency (IC₅₀)Reference
PKD1 (Protein Kinase D1)Serine/Threonine Kinase1 nM nih.govmedchemexpress.comnih.gov
PKD2 (Protein Kinase D2)Serine/Threonine Kinase2.5 nM nih.govmedchemexpress.comnih.gov
PKD3 (Protein Kinase D3)Serine/Threonine Kinase2 nM nih.govmedchemexpress.comnih.gov
PIM2 (Pim-2 Proto-Oncogene)Serine/Threonine Kinase~135.7 nM nih.govnih.gov

The binding of small molecule inhibitors to the active site of protein kinases typically induces conformational changes that lock the enzyme in an inactive state, preventing it from binding to ATP or phosphorylating its substrates. nih.gov This is the established general mechanism for kinase inhibitors.

However, the specific structural details of the interaction between CRT0066101 and the PKD isoforms are not yet fully elucidated. A significant challenge in the field has been the lack of a publicly available crystal structure for any of the PKD isoforms. nih.gov This absence of high-resolution structural data means that the precise ligand-induced conformational changes have not been experimentally observed through methods like X-ray crystallography. Research in this area currently relies on homology modeling and docking studies to predict the binding mode of inhibitors like CRT0066101. nih.gov Therefore, while it is understood that CRT0066101 binding inhibits PKD activity, the exact nature of the resulting conformational shift in the kinase domain remains an area of active investigation.

Despite a comprehensive search for the chemical compound "this compound," no specific information regarding its non-therapeutic applications in chemical biology or material science as outlined in the user's request could be found. The scientific literature and chemical databases searched did not yield research pertaining to its use as a chemical probe, its incorporation into polymeric structures, its catalytic properties, its application in analytical detection methods, or its role in supramolecular chemistry.

The search results did identify related compounds, such as N-phenyl-2-(phenylsulfanyl)acetamide and other acetamide (B32628) derivatives. While these compounds have been studied for various chemical and biological properties, including their crystal structure and potential therapeutic applications, this information falls outside the strict scope of the requested article, which is focused solely on the non-therapeutic applications of "this compound."

Therefore, due to the lack of specific data for the requested compound and its applications within the stipulated outline, it is not possible to generate the detailed, informative, and scientifically accurate article as instructed. Fulfilling the request would require speculating or misattributing findings from related but distinct chemical entities, which would violate the core requirement of focusing strictly on "this compound."

Future Research Directions and Outstanding Challenges

Unexplored Synthetic Pathways and Stereoselective Transformations

The synthesis of 2-[2-phenyl-2-(phenylsulfanyl)acetamido]benzamide likely involves the formation of an amide bond between 2-aminobenzamide (B116534) and a 2-phenyl-2-(phenylsulfanyl)acetic acid derivative. Future research could focus on developing more efficient and stereoselective synthetic routes.

Unexplored Synthetic Pathways:

Flow Chemistry: Continuous flow synthesis could offer advantages in terms of safety, scalability, and reaction control for the key amide bond formation step.

Catalytic Methods: The development of novel catalysts for the direct C-H arylation of a precursor N-(2-carbamoylphenyl)-2-(phenylsulfanyl)acetamide could provide a more atom-economical route. nih.gov

Stereoselective Transformations:

The chiral center at the α-carbon of the phenylacetamido moiety suggests that the stereochemistry of the molecule could be critical for its properties.

Asymmetric Catalysis: The use of chiral catalysts in the synthesis could enable the selective production of a single enantiomer.

Enzymatic Resolution: Biocatalytic methods, employing enzymes such as lipases or proteases, could be explored for the kinetic resolution of a racemic mixture of the compound or its precursors.

Chiral Chromatography: Preparative chiral high-performance liquid chromatography (HPLC) can be used to separate enantiomers, although this method is often less scalable.

A significant challenge in this area is the development of synthetic methods that provide high yields and excellent stereocontrol. researchgate.netnih.govrsc.org The purification of the final compound and its stereoisomers will also require careful methodological development.

Advanced Computational Modeling Applications for Predictive Design

Computational modeling is an indispensable tool in modern chemical research, enabling the prediction of molecular properties and the rational design of new compounds. delsuelib.com.ng For this compound, computational approaches can provide valuable insights.

Predictive Modeling Techniques:

Quantitative Structure-Activity Relationship (QSAR): QSAR models can be developed to correlate the structural features of this compound and its analogs with their potential activities. nih.gov This would involve generating a library of related structures and using statistical methods to build predictive models.

Molecular Docking: If a biological target for this compound is identified, molecular docking studies can be used to predict its binding mode and affinity. benthamdirect.com This can guide the design of more potent analogs.

Density Functional Theory (DFT): DFT calculations can be employed to understand the electronic structure, reactivity, and spectroscopic properties of the molecule. nih.gov

The primary challenge in this area is the need for experimental data to validate the computational models. nih.gov The accuracy of the predictions is highly dependent on the quality of the input data and the chosen computational methods.

Development of Novel Analytical Techniques for Structural and Mechanistic Characterization

The unambiguous characterization of this compound and the elucidation of its reaction mechanisms require a suite of advanced analytical techniques. researchgate.net

Advanced Analytical Methods:

Two-Dimensional Nuclear Magnetic Resonance (2D-NMR): Techniques such as COSY, HSQC, and HMBC are essential for the complete assignment of the proton and carbon signals, confirming the connectivity of the molecule.

High-Resolution Mass Spectrometry (HRMS): HRMS provides an accurate mass measurement, which is crucial for confirming the elemental composition of the compound. nih.gov

X-ray Crystallography: Single-crystal X-ray diffraction would provide definitive proof of the three-dimensional structure of the molecule, including its stereochemistry. nih.gov

In-situ Spectroscopy: Techniques like in-situ FTIR or Raman spectroscopy could be used to monitor the progress of synthetic reactions in real-time, providing valuable mechanistic insights.

A key challenge will be obtaining crystals of sufficient quality for X-ray crystallographic analysis. Furthermore, the complexity of the molecule may lead to overlapping signals in the NMR spectra, requiring advanced techniques for resolution. dergipark.org.tr

Expansion of Chemical Biology Applications in Non-Human Systems

Chemical biology tools are invaluable for probing biological systems. This compound could potentially be developed into a chemical probe for studying various biological processes in non-human systems.

Potential Applications:

Target Identification: The compound could be used in screening assays to identify novel protein targets in model organisms such as yeast, C. elegans, or zebrafish.

Mechanism of Action Studies: Once a biological activity is identified, the compound can be used to investigate the underlying molecular mechanisms in cell-based assays or in model organisms.

Development of Research Tools: Analogs of the compound could be synthesized with fluorescent tags or other reporter groups to enable their use in imaging studies.

The main challenge in this area is the identification of a relevant biological activity for the compound. This will likely require extensive screening in a variety of biological assays.

Challenges in Scalability of Synthesis and Process Optimization

For any compound with potential applications, the ability to produce it on a large scale is crucial. The transition from laboratory-scale synthesis to a larger-scale process presents several challenges.

Scalability Hurdles:

Reagent Costs: The cost and availability of starting materials and reagents can become significant factors at a larger scale.

Reaction Conditions: Reactions that are straightforward on a small scale may become problematic on a larger scale due to issues with heat transfer, mixing, and safety.

Purification: The purification of large quantities of the final compound can be challenging and may require the development of new methods, such as crystallization or preparative chromatography.

Process optimization will be necessary to address these challenges, which may involve screening different solvents, catalysts, and reaction conditions to find the most efficient and cost-effective synthetic route.

Integration with Artificial Intelligence and Machine Learning for Structure-Property Relationships (Non-Clinical)

Artificial intelligence (AI) and machine learning (ML) are transforming chemical research by enabling the prediction of structure-property relationships from large datasets. nih.govnih.gov

AI and ML in Chemical Research:

Property Prediction: ML models can be trained on existing chemical data to predict various properties of this compound and its analogs, such as solubility, lipophilicity, and potential for aggregation. mdpi.comresearchgate.net

Generative Models: AI-powered generative models can be used to design new molecules with desired properties based on the structure of the parent compound.

Data Mining: ML algorithms can be used to mine existing chemical literature and databases to identify potential applications or synthetic routes for this compound. researchgate.net

A significant challenge is the need for large, high-quality datasets to train the ML models. researchgate.net The development of robust and validated models will be essential for their successful application.

Q & A

Q. What are the common synthetic routes for 2-[2-phenyl-2-(phenylsulfanyl)acetamido]benzamide, and how can reaction conditions be optimized for yield?

  • Methodological Answer : The synthesis typically involves multi-step reactions, starting with the preparation of intermediates such as substituted acetamides or benzothiazole derivatives. For example, reflux conditions in ethanol or dichloromethane are often employed to facilitate coupling reactions between aromatic amines and sulfanyl-acetamide precursors . Optimization includes:
  • Solvent Selection : Polar aprotic solvents (e.g., DMF) may enhance reaction rates.
  • Temperature Control : Reflux (~80°C) ensures sufficient energy for intermediate formation.
  • Catalysis : Use of triethylamine or DMAP to stabilize reactive intermediates.
    Reaction progress should be monitored via thin-layer chromatography (TLC) to confirm completion .

Q. How can researchers confirm the structural integrity and purity of synthesized this compound?

  • Methodological Answer : Structural validation requires a combination of spectroscopic techniques:
  • NMR Spectroscopy : 1^1H and 13^13C NMR to confirm aromatic proton environments and carbonyl groups .
  • IR Spectroscopy : Peaks at ~1650 cm1^{-1} (amide C=O stretch) and ~2550 cm1^{-1} (S-H stretch, if present) .
  • Mass Spectrometry : High-resolution MS to verify molecular ion peaks and fragmentation patterns.
    Purity is assessed using HPLC (>95% purity threshold) or melting point analysis .

Advanced Research Questions

Q. What strategies are recommended for optimizing the regioselectivity of sulfanyl group incorporation in benzamide derivatives?

  • Methodological Answer : Regioselectivity challenges arise due to competing nucleophilic sites (e.g., amine vs. sulfur atoms). Strategies include:
  • Protecting Groups : Temporarily block reactive amines using Boc or Fmoc groups during sulfanylation .
  • Lewis Acid Catalysis : ZnCl2_2 or Cu(I) salts to direct sulfanyl group attachment to specific positions .
  • Computational Modeling : DFT calculations to predict favorable reaction pathways and transition states.
    Post-reaction deprotection (e.g., TFA for Boc groups) restores functionality .

Q. How can contradictory data in biological assays (e.g., cytotoxicity vs. anti-inflammatory activity) be resolved for this compound?

  • Methodological Answer : Discrepancies may arise from assay conditions or compound stability. Resolve via:
  • Dose-Response Curves : Establish IC50_{50} values across multiple concentrations to identify non-specific toxicity.
  • Metabolic Stability Tests : Incubate the compound in simulated physiological buffers (pH 7.4, 37°C) to assess degradation .
  • Target-Specific Assays : Use CRISPR-edited cell lines to isolate pathways (e.g., NF-κB for anti-inflammatory activity) .

Q. What experimental designs are suitable for probing the mechanism of action of this compound in cancer cells?

  • Methodological Answer : Employ a multi-omics approach:
  • Transcriptomics : RNA-seq to identify differentially expressed genes post-treatment.
  • Proteomics : SILAC labeling to quantify changes in protein expression (e.g., apoptosis regulators like Bcl-2) .
  • Molecular Docking : Simulate interactions with suspected targets (e.g., tubulin or kinase domains) using AutoDock Vina .
    Validate findings with knockdown/overexpression models (e.g., siRNA for candidate genes) .

Key Recommendations for Researchers

  • Contradiction Management : Replicate studies using standardized protocols (e.g., OECD guidelines) to minimize variability .
  • Advanced Characterization : Utilize X-ray crystallography for unambiguous structural confirmation .
  • Ethical Compliance : Adhere to safety protocols (e.g., GHS Category 4 for acute toxicity) when handling sulfanyl derivatives .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.